molecular formula C9H6Br2O3 B2834522 2-Bromo-5-(2-bromoacetyl)benzoic acid CAS No. 1822631-03-7

2-Bromo-5-(2-bromoacetyl)benzoic acid

Cat. No.: B2834522
CAS No.: 1822631-03-7
M. Wt: 321.952
InChI Key: TXSZWAAIZMROLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-(2-bromoacetyl)benzoic acid is an organic compound with the molecular formula C9H6Br2O3 It is a derivative of benzoic acid, where the benzene ring is substituted with bromine atoms and a bromoacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(2-bromoacetyl)benzoic acid typically involves the bromination of 5-acetylbenzoic acid. The process can be summarized as follows:

    Bromination: 5-acetylbenzoic acid is treated with bromine in the presence of a catalyst, such as iron(III) bromide, to introduce bromine atoms at the desired positions on the benzene ring.

    Acetylation: The resulting brominated intermediate is then subjected to acetylation using bromoacetyl chloride in the presence of a base, such as pyridine, to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(2-bromoacetyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The carbonyl group in the bromoacetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed

    Substitution: Derivatives with different functional groups replacing the bromine atoms.

    Reduction: Alcohol derivatives of the original compound.

    Oxidation: Carboxylic acids or other oxidized forms.

Scientific Research Applications

2-Bromo-5-(2-bromoacetyl)benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(2-bromoacetyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful for studying cellular processes and developing new therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-acetylbenzoic acid: Lacks the additional bromine atom in the acetyl group.

    5-Bromo-2-chlorobenzoic acid: Contains a chlorine atom instead of a bromoacetyl group.

    2-Bromo-5-(2-chloroacetyl)benzoic acid: Contains a chloroacetyl group instead of a bromoacetyl group.

Uniqueness

2-Bromo-5-(2-bromoacetyl)benzoic acid is unique due to the presence of both bromine atoms and the bromoacetyl group, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

2-bromo-5-(2-bromoacetyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2O3/c10-4-8(12)5-1-2-7(11)6(3-5)9(13)14/h1-3H,4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXSZWAAIZMROLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CBr)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1822631-03-7
Record name 2-bromo-5-(2-bromoacetyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.